molecular formula C7H14ClN B6277314 1-(3-methylidenecyclopentyl)methanamine hydrochloride CAS No. 2763779-58-2

1-(3-methylidenecyclopentyl)methanamine hydrochloride

Cat. No. B6277314
CAS RN: 2763779-58-2
M. Wt: 147.6
InChI Key:
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Description

1-(3-Methylidenecyclopentyl)methanamine hydrochloride (3-MeCyPMA·HCl) is a derivative of the cyclopentylmethanamine (CyPMA) family of compounds. It is a synthetic compound that has been studied for its potential therapeutic applications. 3-MeCyPMA·HCl has been used in the laboratory as a research tool to investigate the pharmacological effects of the CyPMA family of compounds. It has been used to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of the CyPMA family of compounds.

Scientific Research Applications

3-Me1-(3-methylidenecyclopentyl)methanamine hydrochloride·HCl has been used in a number of scientific research studies. It has been used to study the mechanism of action of the this compound family of compounds. It has been used to study the biochemical and physiological effects of the this compound family of compounds. It has also been used to study the potential therapeutic applications of the this compound family of compounds.

Mechanism of Action

The mechanism of action of 3-Me1-(3-methylidenecyclopentyl)methanamine hydrochloride·HCl is not fully understood. It is believed that the compound acts as an agonist at the 5-HT2A serotonin receptor. It is also believed to act as an agonist at the 5-HT2C serotonin receptor. It may also act as an antagonist at the 5-HT2B serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methis compound·HCl are not fully understood. However, it is believed to have an effect on the central nervous system. It has been suggested that the compound may have anxiolytic, antidepressant, and cognitive-enhancing effects. It has also been suggested that the compound may have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Me1-(3-methylidenecyclopentyl)methanamine hydrochloride·HCl in laboratory experiments include its low cost, ease of synthesis, and availability. The limitations of using the compound in laboratory experiments include its lack of specificity for the 5-HT2A serotonin receptor and its potential for toxicity.

Future Directions

Future research directions for 3-Me1-(3-methylidenecyclopentyl)methanamine hydrochloride·HCl include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research should be done to evaluate the safety and efficacy of the compound in humans. Further research should also be done to develop new methods of synthesis and delivery of the compound. Finally, further research should be done to explore the potential of the compound for use in drug development.

Synthesis Methods

3-Me1-(3-methylidenecyclopentyl)methanamine hydrochloride·HCl can be synthesized by a number of methods. The most common method is the reaction of 3-methylcyclopentanecarboxylic acid with methylamine in the presence of anhydrous hydrogen chloride. This reaction produces a mixture of this compound and 1-(3-methylidenecyclopentyl)methanamine. The mixture can be separated by column chromatography and the desired product can be isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylidenecyclopentyl)methanamine hydrochloride involves the reaction of 3-methylcyclopentanone with hydroxylamine hydrochloride to form 3-methylcyclopentanone oxime, which is then reduced with sodium borohydride to form 3-methylcyclopentylamine. This amine is then reacted with formaldehyde to form 1-(3-methylcyclopentyl)methanamine, which is finally reacted with hydrochloric acid to form the hydrochloride salt of the target compound.", "Starting Materials": [ "3-methylcyclopentanone", "hydroxylamine hydrochloride", "sodium borohydride", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "3-methylcyclopentanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 3-methylcyclopentanone oxime.", "The oxime is then reduced with sodium borohydride in methanol to form 3-methylcyclopentylamine.", "1-(3-methylcyclopentyl)methanamine is synthesized by reacting 3-methylcyclopentylamine with formaldehyde in the presence of a base such as sodium hydroxide.", "Finally, the hydrochloride salt of the target compound is formed by reacting 1-(3-methylcyclopentyl)methanamine with hydrochloric acid." ] }

CAS RN

2763779-58-2

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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